2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione

Catalog No.
S12301360
CAS No.
847667-04-3
M.F
C13H11ClO4
M. Wt
266.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,...

CAS Number

847667-04-3

Product Name

2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione

IUPAC Name

2-chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione

Molecular Formula

C13H11ClO4

Molecular Weight

266.67 g/mol

InChI

InChI=1S/C13H11ClO4/c1-3-6-10(18-2)4-7-9(15)5-8(14)13(17)11(7)12(6)16/h4-5,16H,3H2,1-2H3

InChI Key

YWZZUMJKRKWHIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C(=O)C=C(C(=O)C2=C1O)Cl)OC

2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione is a chemical compound belonging to the naphthalene derivative family. Its molecular formula is C11H7ClO4C_{11}H_7ClO_4 and it has a molecular weight of approximately 238.62 g/mol. The compound features a chloro substituent at the second position, a hydroxy group at the eighth position, and a methoxy group at the sixth position of the naphthalene ring system, along with an ethyl group at the seventh position. The structural representation can be summarized by the following SMILES notation: O=C1C(Cl)=CC(C2=C1C(O)=CC(OC)=C2)=O .

The reactivity of 2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione can be attributed to its functional groups. The hydroxy group can participate in hydrogen bonding and may also act as a nucleophile in substitution reactions. The chloro group is a good leaving group, making this compound susceptible to nucleophilic substitution reactions, particularly in the presence of strong nucleophiles. Furthermore, the methoxy group can undergo demethylation under certain acidic conditions, leading to further functionalization of the naphthalene ring.

The synthesis of 2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione typically involves multi-step organic reactions starting from naphthalene derivatives. Common methods include:

  • Chlorination: Introduction of the chloro group using chlorinating agents such as thionyl chloride.
  • Hydroxylation: Conversion of appropriate precursors to introduce the hydroxy group, often through electrophilic aromatic substitution.
  • Methoxylation: Methylation of phenolic compounds using methylating agents like dimethyl sulfate or methyl iodide.
  • Alkylation: Ethylation can be achieved via alkyl halides in the presence of bases like potassium carbonate.

These steps can be optimized based on available starting materials and desired yields.

2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations due to its biological properties.
  • Dyes and Pigments: Its chromophoric structure allows it to be utilized in dye synthesis.
  • Agricultural Chemicals: Possible use as a pesticide or herbicide owing to its antimicrobial properties.

Similar compounds include:

  • 2-Chloro-8-hydroxy-6-methoxynaphthalene-1,4-dione
    • Lacks ethyl substitution but shares similar functional groups.
  • 7-Ethyl-8-hydroxyquinoline
    • Contains a hydroxyl group but differs in ring structure (quinoline vs naphthalene).
  • 6-Methoxy-naphthalene-1,4-dione
    • Lacks chloro and ethyl groups but retains the dione functionality.

Uniqueness

The uniqueness of 2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione lies in its specific combination of functional groups which may enhance its biological activity compared to structurally similar compounds. The presence of both chloro and ethyl substitutions alongside hydroxyl and methoxy groups creates a distinctive profile that may lead to unique chemical reactivity and biological interactions not observed in other naphthalene derivatives.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

266.0345865 g/mol

Monoisotopic Mass

266.0345865 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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